1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine
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Overview
Description
1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine is a synthetic organic compound belonging to the piperazine class Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylpropan-2-amine and benzyl chloride.
Nucleophilic Substitution: The 4-fluorophenylpropan-2-amine undergoes nucleophilic substitution with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired piperazine derivative.
Cyclization: The intermediate product is then cyclized to form the final piperazine ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, hydroxyl groups, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: A simpler piperazine derivative with similar structural features but lacking the benzyl group.
1-Benzylpiperazine: Another piperazine derivative with a benzyl group but without the 4-fluorophenyl group.
1-(4-Fluorobenzyl)piperazine: A compound with a 4-fluorobenzyl group attached to the piperazine ring.
The uniqueness of this compound lies in its combination of the benzyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-17(15-18-7-9-20(21)10-8-18)23-13-11-22(12-14-23)16-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJFRSBXJLAIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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